REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7](=[O:11])[C:6]=2[CH:12]=1.CO[CH:15](OC)[N:16]([CH3:18])[CH3:17].C(N(CC)CC)C>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][C:8](=[CH:15][N:16]([CH3:18])[CH3:17])[C:7](=[O:11])[C:6]=2[CH:12]=1
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCS2)=O)C1
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
31.4 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
with stirring for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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about three-fourths of the solvent were distilled slowly at atmospheric pressure over a period of approximately 1 hour
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Duration
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1 h
|
Type
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ADDITION
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Details
|
Benzene (300 ml) was added to the reaction mixture
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Type
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DISTILLATION
|
Details
|
the solvent was distilled again
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Type
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ADDITION
|
Details
|
To the residue was added diethyl ether (150 ml)
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Type
|
CUSTOM
|
Details
|
the mixture was triturated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(C(CS2)=CN(C)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |